Furaprevir

Description

Context of Direct-Acting Antivirals (DAAs) in Hepatitis C Virus (HCV) Therapy Research

Historically, the treatment of chronic HCV infection relied heavily on interferon-based therapies, often combined with ribavirin. While these regimens offered some efficacy, they were frequently associated with significant side effects and limited response rates, particularly in patients infected with certain HCV genotypes like genotype 1. nih.govjidc.orgelsevier.esnih.gov The discovery of the hepatitis C virus in 1989 and subsequent detailed understanding of its replication cycle provided the necessary foundation for the development of more targeted therapies. nih.govjidc.orgoup.com This understanding revealed key viral proteins essential for the virus's life cycle, presenting specific targets for therapeutic intervention. nih.govnih.govnih.gov

This biological insight ushered in the era of direct-acting antivirals. nih.govjidc.org Unlike interferon, which modulates the host immune response, DAAs directly interfere with viral processes. jidc.org The first DAAs, including protease inhibitors like boceprevir (B1684563) and telaprevir, were approved around 2011, revolutionizing HCV treatment and paving the way for higher cure rates. nih.govelsevier.esplos.org Subsequent research led to the development of other classes of DAAs, such as NS5A and NS5B inhibitors, and the development of interferon-free, all-oral regimens with sustained virological response (SVR) rates exceeding 90% across various genotypes. nih.govjidc.orgelsevier.esnih.govoup.com The development of DAAs has significantly improved treatment outcomes, offering shorter treatment durations and better tolerability compared to the previous standard of care. oup.com

Overview of Furaprevir's Role as a Hepatitis C Virus NS3/4A Protease Inhibitor

This compound, also identified by its research code TG2349, is a direct-acting antiviral agent specifically developed for the treatment of HCV infection. ontosight.aikarger.com It is classified as a protease inhibitor, a class of drugs that target the NS3/4A protease enzyme of the hepatitis C virus. ontosight.aipatsnap.comtaigenbiotech.com The NS3/4A protease is a critical component of the HCV replication machinery. nih.govnih.govplos.org It functions by cleaving the large viral polyprotein into smaller, functional proteins necessary for viral assembly and replication. nih.govnih.govpatsnap.commedcraveonline.com

The mechanism of action of this compound involves binding to the active site of the HCV NS3/4A protease, thereby inhibiting its enzymatic activity. ontosight.aipatsnap.com By blocking this essential cleavage process, this compound prevents the production of mature viral proteins, effectively halting the viral replication cycle and reducing the viral load in the infected individual. ontosight.aipatsnap.com This targeted inhibition of a key viral enzyme underscores its potential as an antiviral agent.

Research findings have explored the activity of this compound. Studies have indicated that this compound is a potent HCV NS3/4A protease inhibitor. acs.org Preclinical studies have shown that this compound demonstrated higher antiviral potency compared to some other protease inhibitors like simeprevir (B1263172) and grazoprevir (B560101) in laboratory and animal models. karger.com

This compound has been investigated in clinical trials. It has been in Phase II and Phase III clinical trials for the treatment of HCV infection. ontosight.aikarger.comtaigenbiotech.comnih.gov Early clinical research, including a Phase II trial in Taiwan involving patients with genotype 1b HCV, demonstrated promising results with sustained virological response rates exceeding 90% when used in combination therapy. karger.comtaigenbiotech.com Further research has explored its use in interferon-free regimens in combination with other DAA classes, such as NS5A inhibitors. karger.comtaigenbiotech.com

The development of this compound involved rational drug design, with extensive screening of compounds to identify potent inhibitors of the NS3/4A protease. taigenbiotech.com The synthesis process for this compound has also been a subject of research to develop reliable manufacturing procedures to support clinical development. acs.org

Here is a summary of some research findings related to this compound:

| Study Type | Focus | Key Finding | Source |

| Preclinical Study | Antiviral Potency | Higher potency compared to simeprevir and grazoprevir in vitro and animals. | karger.com |

| Phase II Trial | Efficacy in Genotype 1b (Taiwan) | SVR12 > 90% in combination therapy. | karger.comtaigenbiotech.com |

| Phase II Trial | Efficacy in Combination (China) | SVR12 = 97.4% in combination with Yimitasvir. | taigenbiotech.com |

| Synthesis Research | Manufacturing Process Development | Optimized process for producing API for clinical trials. | acs.org |

This table summarizes some of the reported research findings regarding this compound's activity and development.

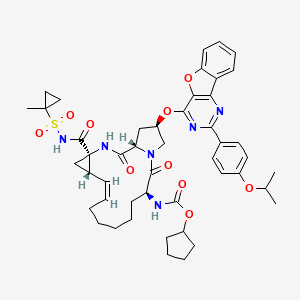

Structure

2D Structure

Properties

CAS No. |

1435923-88-8 |

|---|---|

Molecular Formula |

C47H56N6O10S |

Molecular Weight |

897.0 g/mol |

IUPAC Name |

cyclopentyl N-[(1S,4R,6S,7Z,14S,18R)-4-[(1-methylcyclopropyl)sulfonylcarbamoyl]-2,15-dioxo-18-[[2-(4-propan-2-yloxyphenyl)-[1]benzofuro[3,2-d]pyrimidin-4-yl]oxy]-3,16-diazatricyclo[14.3.0.04,6]nonadec-7-en-14-yl]carbamate |

InChI |

InChI=1S/C47H56N6O10S/c1-28(2)60-32-21-19-29(20-22-32)40-49-38-34-16-11-12-18-37(34)63-39(38)42(50-40)61-33-25-36-41(54)51-47(44(56)52-64(58,59)46(3)23-24-46)26-30(47)13-7-5-4-6-8-17-35(43(55)53(36)27-33)48-45(57)62-31-14-9-10-15-31/h7,11-13,16,18-22,28,30-31,33,35-36H,4-6,8-10,14-15,17,23-27H2,1-3H3,(H,48,57)(H,51,54)(H,52,56)/b13-7-/t30-,33-,35+,36+,47-/m1/s1 |

InChI Key |

GZRNOYTVBWWFLJ-NTPALUMKSA-N |

Isomeric SMILES |

CC(C)OC1=CC=C(C=C1)C2=NC3=C(C(=N2)O[C@@H]4C[C@H]5C(=O)N[C@@]6(C[C@H]6/C=C\CCCCC[C@@H](C(=O)N5C4)NC(=O)OC7CCCC7)C(=O)NS(=O)(=O)C8(CC8)C)OC9=CC=CC=C93 |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C2=NC3=C(C(=N2)OC4CC5C(=O)NC6(CC6C=CCCCCCC(C(=O)N5C4)NC(=O)OC7CCCC7)C(=O)NS(=O)(=O)C8(CC8)C)OC9=CC=CC=C93 |

Origin of Product |

United States |

Molecular and Biochemical Mechanisms of Hcv Ns3/4a Protease Inhibition by Furaprevir

Structural Basis of HCV NS3/4A Protease Function

The HCV genome, a single-stranded RNA molecule, encodes a polyprotein of approximately 3000 amino acids. This polyprotein undergoes a series of cleavages by both host and viral proteases to yield ten distinct structural and non-structural proteins essential for viral replication and assembly. nih.govmedcraveonline.com The NS3/4A protease is a key viral enzyme responsible for cleaving four specific sites within the non-structural region of the polyprotein: NS3/NS4A, NS4A/NS4B, NS4B/NS5A, and NS5A/NS5B. nih.govanaspec.complos.org

The NS3 protein itself is a multifunctional enzyme, containing a serine protease domain in its N-terminal region (approximately 180 amino acids) and a helicase domain in its C-terminal portion. nih.govplos.orgnih.gov The protease domain exhibits a chymotrypsin-like fold, characterized by a catalytic triad (B1167595) composed of three key amino acid residues: His57, Asp81, and Ser139 (or His-1083, Asp-1107, and Ser-1165 in the polyprotein). medcraveonline.complos.orgxiahepublishing.commdpi.com This triad is crucial for the enzyme's proteolytic activity. xiahepublishing.com

Polyprotein Processing and Viral Replication Cycle Dependence

The proteolytic cleavage of the HCV polyprotein by NS3/4A is absolutely essential for the virus to produce the mature non-structural proteins (NS4A, NS4B, NS5A, and NS5B) that constitute the viral RNA replication machinery. nih.govanaspec.compatsnap.comnih.gov Without functional NS3/4A protease activity, the polyprotein remains uncleaved, preventing the formation of the replication complex and effectively halting viral replication. anaspec.compatsnap.comnih.govontosight.ai This dependence on NS3/4A makes it a highly attractive target for antiviral drug development. nih.govanaspec.comnih.govnih.gov

Role of NS4A as a Protease Cofactor in Enzymatic Activity

The NS3 serine protease requires the NS4A protein as an essential cofactor for optimal enzymatic activity. nih.govanaspec.comnih.govasm.org NS4A is a small protein of 54 amino acids. nih.govmedcraveonline.commdpi.com It forms a tight, non-covalent complex with the NS3 protease domain. nih.govanaspec.comnih.gov The central portion of NS4A (residues 21-34) is particularly important for its cofactor function, interacting with the NS3 protease domain and providing a structural platform that is required for protease activation and stabilization. nih.govxiahepublishing.commdpi.com

The interaction with NS4A induces a conformational rearrangement in the NS3 domain, ensuring the proper alignment of the catalytic triad residues (His57, Asp81, and Ser139) within the active site. plos.orgxiahepublishing.com This proper alignment is critical for efficient proteolytic cleavage. xiahepublishing.com In the absence of NS4A, the NS3 domain exhibits significantly reduced proteolytic activity, particularly at certain cleavage sites like the NS4B/NS5A junction. xiahepublishing.commdpi.com NS4A also plays a role in anchoring the NS3/4A complex to the host cell membrane, which is thought to be important for the formation of the viral replication complex. xiahepublishing.commdpi.com

Furaprevir's Inhibitory Action at the Molecular Level

This compound is a direct-acting antiviral (DAA) belonging to the class of protease inhibitors specifically developed for the treatment of HCV infection. ontosight.aincats.io Its mechanism of action primarily involves targeting and inhibiting the NS3/4A protease, thereby disrupting the viral replication cycle. patsnap.comontosight.aincats.io

Direct Interaction with the Protease Active Site

This compound exerts its antiviral effect by binding directly to the active site of the HCV NS3/4A protease. ontosight.ai The active site, containing the catalytic triad, is the region where the protease interacts with and cleaves the viral polyprotein substrate. medcraveonline.complos.orgxiahepublishing.commdpi.com By binding to this site, this compound competes with the polyprotein substrate, preventing the protease from accessing its cleavage sites and thus inhibiting its function. patsnap.comontosight.ai This targeted action is crucial for preventing the production of mature viral proteins necessary for replication. patsnap.comontosight.ai

The binding of protease inhibitors like this compound to the active site often involves specific interactions with amino acid residues within the binding pocket. These interactions can include hydrophobic interactions and hydrogen bonds, which contribute to the affinity and specificity of the inhibitor for the enzyme. researchgate.net The design of NS3/4A inhibitors has focused on targeting this conserved active site. nih.govresearchgate.net

Mechanism of Covalent Bond Formation (if applicable to this compound)

While some NS3/4A protease inhibitors, such as Telaprevir and Boceprevir (B1684563), are known to form a reversible covalent bond with the catalytic serine residue (Ser139) in the active site, the mechanism of covalent bond formation is not consistently described for all NS3/4A inhibitors. xiahepublishing.comresearchgate.netplos.org The available information specifically on this compound's interaction mechanism primarily highlights its binding to the active site. ontosight.ai Some sources categorize certain NS3/4A inhibitors as forming a "stable covalent bond" characterized by a slow formation of a reversible transition state tetrahedral intermediate. xiahepublishing.com However, without specific research detailing a covalent interaction for this compound, it is primarily characterized as a direct inhibitor binding to the active site. ontosight.ai

Considerations of Allosteric Modulation in Protease Inhibition

Beyond the direct inhibition of the active site, the activity of the NS3/4A protease can also be influenced by allosteric mechanisms. Allosteric sites are distinct from the active site, and the binding of molecules to these sites can induce conformational changes in the enzyme that affect its catalytic activity. plos.orgplos.org

Research has identified allosteric binding sites on the NS3/4A protein, particularly at the interface between the protease and helicase domains. plos.orgnih.govastx.comresearchgate.net Binding of small molecules to these allosteric sites can stabilize the protein in an inactive or "closed" conformation, thereby blocking its catalytic function. plos.orgastx.complos.org This allosteric inhibition can affect both the protease and helicase activities of NS3. nih.gov

Preclinical Investigations of Furaprevir S Antiviral Efficacy

In Vitro Antiviral Activity against Hepatitis C Virus Genotypes

In vitro studies are fundamental for determining the direct effect of an antiviral compound on viral replication in a controlled laboratory setting, often using cell lines. news-medical.net

Cell-Based Replicon Assay Systems for Viral Replication Inhibition

Cell-based replicon assay systems are widely used in HCV drug discovery to evaluate the inhibition of viral replication. creative-diagnostics.comnih.govnih.gov These systems utilize subgenomic HCV RNA molecules, called replicons, which can autonomously replicate in hepatoma cells. nih.govnih.gov The replicon contains the viral genes necessary for replication (NS3, NS4A, NS4B, NS5A, and NS5B) but lacks the structural genes, making it non-infectious. creative-diagnostics.com Often, a reporter gene, such as luciferase, is incorporated into the replicon, allowing for convenient and high-throughput quantification of viral replication inhibition by measuring reporter activity. creative-diagnostics.comnih.gov By transfecting these replicons into suitable cell lines, researchers can assess the ability of a compound like Furaprevir to inhibit HCV RNA synthesis and translation, key steps in the viral life cycle. creative-diagnostics.comnih.gov

Determination of Inhibition Constants (Ki) and Half-Maximal Effective Concentrations (EC50) in Biochemical Assays

Biochemical assays are employed to determine the potency of an inhibitor against its molecular target, in this case, the HCV NS3/4A protease. The inhibition constant (Ki) represents the dissociation constant of the enzyme-inhibitor complex, indicating the inhibitor's binding affinity to the enzyme. A lower Ki value signifies tighter binding and greater potency. Half-maximal effective concentration (EC50) is determined in cell-based assays and represents the concentration of a compound that inhibits viral replication by 50%. xiahepublishing.comcreative-diagnostics.com These values are critical indicators of a compound's in vitro antiviral potency.

While specific Ki and EC50 values for this compound across various genotypes were not extensively detailed in the provided search results, the information indicates that this compound has demonstrated higher antiviral potency compared to other NS3/4A inhibitors like simeprevir (B1263172) and grazoprevir (B560101) in in vitro studies. karger.com Other NS3/4A inhibitors, such as glecaprevir (B607649) and grazoprevir, have demonstrated potent in vitro activity against various HCV genotypes with low nanomolar EC50 and Ki values in enzymatic and replicon assays. researchgate.netmedchemexpress.comnih.gov This context highlights the type of data typically generated for NS3/4A inhibitors like this compound.

Evaluation against Diverse HCV Genotypes

HCV exists as several distinct genotypes (GT1-6), which exhibit variations in their genetic sequences, particularly in the genes encoding viral proteins like the NS3/4A protease. Evaluating the antiviral activity of a compound against diverse HCV genotypes is crucial to determine its potential for broad applicability in treating patients infected with different viral strains. patsnap.com

This compound's efficacy is reported to not be limited to a single genotype of HCV, suggesting it may be a versatile option for a broader patient population. patsnap.com Some sources indicate that this compound is effective against all six genotypes of HCV. taigenbiotech.com This broad-spectrum activity is a significant advantage for a direct-acting antiviral. patsnap.com

Evaluation of Antiviral Efficacy in Relevant In Vivo Models (Non-Human)

Following promising in vitro results, preclinical development progresses to in vivo studies using animal models. nih.govnews-medical.net These models are intended to provide a more complex biological environment to assess a drug's efficacy, pharmacokinetics, and potential toxicities before human trials. nih.govnews-medical.netarpa-h.gov While animal models cannot perfectly replicate human physiology or HCV infection dynamics, they can offer valuable insights into a compound's behavior in a living system. news-medical.netarpa-h.gov

The provided search results mention that this compound has demonstrated higher antiviral potency in animal studies compared to simeprevir and grazoprevir. karger.com Specific details regarding the types of non-human in vivo models used (e.g., chimpanzees, mice with humanized livers) or detailed efficacy data from these studies were not extensively available in the provided snippets. However, the mention of animal studies confirms that this phase of preclinical evaluation was conducted for this compound. karger.com

Chemical Synthesis and Process Development of Furaprevir

Historical Challenges in Establishing a Scalable Synthetic Route

Early research on the synthesis process of Furaprevir highlighted the need for a reliable manufacturing procedure to support clinical trials, indicating initial challenges in establishing a readily scalable route. acs.orgfigshare.compatsnap.com The development of a scalable synthetic route for complex molecules like this compound often faces challenges in translating laboratory-scale reactions to larger volumes, including issues with heat and mass transfer, mixing, and the potential for increased impurities. pharmafeatures.compreprints.orgconsensus.app Process development is a meticulous phase that redesigns synthetic routes for scalability, considering factors like reaction yields, raw material availability, and operational safety. pharmafeatures.com

Key Synthetic Transformations in this compound Production

Two particularly challenging steps in the synthesis process of this compound have been identified: an amide-bond formation and a ring-closing metathesis (RCM) reaction, both crucial for forming the active pharmaceutical ingredient (API). acs.orgfigshare.compatsnap.com

Strategies for Amide-Bond Formation

Amide bond formation is a fundamental transformation in organic chemistry and is frequently employed in the synthesis of pharmaceuticals, including peptide-containing molecules like this compound. researchgate.netunimi.it Traditional methods often involve the activation of carboxylic acids using coupling reagents or converting them to reactive derivatives like acid chlorides or anhydrides. researchgate.net More recent advancements include atom-economical approaches using alcohols and aldehydes, as well as enzymatic methods utilizing lipases and N-acyltransferases. researchgate.netmdpi.comrsc.orgrsc.org The specific strategies employed in this compound synthesis would focus on achieving high yields and purity while being amenable to large-scale production.

Application of Ring-Closing Metathesis (RCM) for Macrocycle Formation

Ring-closing metathesis (RCM) is a powerful tool for synthesizing cyclic molecules, including macrocycles, which are present in the structure of this compound. acs.orgfigshare.compatsnap.comwikipedia.orgdrughunter.com This reaction involves the intramolecular metathesis of two terminal alkenes, typically catalyzed by transition metal complexes, forming a cycloalkene and a volatile alkene, usually ethylene. wikipedia.org RCM has been widely applied in the synthesis of various ring sizes, including large macroheterocycles. wikipedia.org While RCM is a versatile reaction, scaling it up can present challenges, which need to be addressed during process development. researchgate.netnih.gov The successful application of RCM in this compound production involves optimizing catalyst loading, reaction conditions, and managing potential issues that arise at larger scales to achieve the desired macrocyclic structure efficiently. acs.orgfigshare.compatsnap.comnih.gov

Optimization of Manufacturing Procedures for Industrial Scalability

Optimizing manufacturing procedures for industrial scalability involves a systematic approach to ensure a robust, reproducible, and cost-effective process. pharmafeatures.cominterchim.frsymeres.com For this compound, the optimized process conditions were successfully utilized to produce material in multi-kilogram quantities (25 kg per batch), sufficient to support clinical development. acs.orgfigshare.compatsnap.com This optimization likely involved evaluating and refining various parameters such as temperature, pressure, reaction time, solvent selection, reagent ratios, and purification methods. pharmafeatures.cominterchim.frmt.com Techniques like Design of Experiments (DoE) and process analytical technology (PAT) are often employed in process development to understand critical process variables and ensure consistent product quality during scale-up. interchim.frmt.comnih.gov

Advancements in Synthetic Methodologies for this compound Analogues

The development of this compound analogues would involve exploring variations in its chemical structure to potentially improve efficacy, safety, or pharmacokinetic properties. The synthesis of analogues often utilizes similar key transformations as the parent compound, such as amide bond formation and macrocyclization, but with modifications to the starting materials or reaction sequences. drughunter.comnih.govnih.govwiley-vch.de Advancements in synthetic methodologies, including new catalysts, reagents, and reaction techniques, can facilitate the efficient and selective synthesis of these analogues. preprints.orgmdpi.com High-throughput experimentation and computational methods can also play a role in exploring the synthetic landscape for analogues and optimizing their synthesis. preprints.orgnih.gov

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 135637346 |

| Glecaprevir (B607649) | 117051451 |

| Simeprevir (B1263172) | 24897738 |

| Danoprevir | 11662637 |

| BILN 2061 | 156007 |

| MK-5172 | 53300263 |

| Emitasvir | 135637345 |

| Ribavirin | 37542 |

| Nirmatrelvir | 155172093 |

| Ritonavir | 392622 |

| Losmapimod | 11708183 |

Interactive Data Tables

Based on the search results, a key data point is the batch size achieved for this compound synthesis after optimization.

| Aspect of Synthesis | Scale Achieved |

| Optimized Production Batch Size | 25 kg |

This table highlights the successful scaling of the this compound synthesis process to a level suitable for supporting clinical development.

Structure Activity Relationship Sar Studies and Rational Drug Design Principles

Identification of Pharmacophoric Elements Critical for HCV NS3/4A Protease Binding

Pharmacophoric elements are the essential steric and electronic features of a molecule that are necessary to ensure optimal molecular interactions with a specific biological target structure and to trigger or block its biological response. plos.org For HCV NS3/4A protease inhibitors like Furaprevir, identifying these critical elements is vital for designing effective inhibitors.

Studies on HCV NS3/4A protease inhibitors have revealed key pharmacophoric features involved in binding to the enzyme's active site. The NS3 protease domain, in complex with the NS4A cofactor, forms a chymotrypsin-like fold containing a catalytic triad (B1167595) (His-57, Asp-81, and Ser-139 in NS3). medcraveonline.complos.org Inhibitors are designed to interact with this active site.

Pharmacophore models for HCV NS3/4A protease inhibitors have been developed, highlighting features such as hydrogen bond acceptors, hydrophobic regions, and other atomic features crucial for interaction. plos.orgresearchgate.net For instance, one pharmacophore model derived from a complex structure of NS3/4A protease with a macrocyclic inhibitor included four hydrogen bond acceptors, one hydrophobic feature, and features for lone pairs or active hydrogens and heavy atoms. plos.org These features guide the design of compounds that can effectively bind to and inhibit the protease.

Rational Design Strategies for Enhanced Potency and Selectivity

Rational drug design involves the inventive process of finding new medications based on the knowledge of a biological target. wikipedia.org For this compound, this involved designing molecules complementary in shape and charge to the NS3/4A protease active site to ensure tight binding. wikipedia.org

The development of this compound by TaiGen's researchers involved careful rational drug design, synthesizing and screening over 1,500 compounds. taigenbiotech.com This process aimed to identify inhibitors with enhanced potency against the target enzyme and improved selectivity to minimize off-target effects. patsnap.comparssilico.com Rational design strategies often involve understanding the structural basis of enzyme-inhibitor interactions, allowing for targeted modifications to improve binding affinity and specificity. parssilico.combbau.ac.in

Impact of Macrocyclic Core and Side Chain Modifications on Inhibitory Activity

Many potent HCV NS3/4A protease inhibitors, including this compound and other compounds like simeprevir (B1263172) and grazoprevir (B560101), feature a macrocyclic core structure. researchgate.netnih.govresearchgate.net Macrocyclization can pre-organize the molecule into a conformation favorable for binding to the target, potentially reducing the entropic cost of binding and improving potency. cam.ac.uknih.gov

SAR studies on macrocyclic NS3/4A inhibitors have investigated the impact of modifications to both the macrocyclic core and peripheral side chains. These modifications can influence binding affinity, metabolic stability, and resistance profiles. researchgate.netresearchgate.net For example, studies on related macrocyclic inhibitors have explored the effect of different substituents at various positions (P1, P2, P3, P1') on inhibitory activity and interactions with the protease active site. researchgate.netnih.gov Changes in the macrocyclic core conformation due to different polymorphs have also been observed to affect fitting into the active site pocket and interactions via hydrophobic interactions and hydrogen bonds. researchgate.net

Modifications to side chains can alter interactions with specific amino acid residues in the protease binding site, influencing potency and potentially overcoming resistance mutations. researchgate.netnih.gov The specific chemical nature and position of these side chains are critical determinants of the inhibitor's activity and its ability to interact effectively with the complex landscape of the NS3/4A protease active site.

Application of Computational Chemistry and Molecular Modeling in SAR Elucidation

Computational chemistry and molecular modeling play a significant role in modern drug discovery and SAR studies. researchgate.netrjraap.com Techniques such as molecular docking, pharmacophore modeling, and molecular dynamics simulations are used to predict binding modes, estimate binding affinities, and understand the molecular interactions between inhibitors and their targets. researchgate.netnih.gov

In the context of HCV NS3/4A protease inhibitors, computational methods have been applied to design new target compounds and rationalize experimental SAR results. researchgate.net Molecular docking can predict how a ligand binds to the protein's active site, providing insights into the key interactions (e.g., hydrogen bonds, hydrophobic contacts) that drive binding. researchgate.netresearchgate.netnih.gov Pharmacophore modeling helps to define the essential features required for activity, which can then be used to screen large databases of compounds virtually. plos.orgnih.govtandfonline.com Molecular dynamics simulations can provide a more dynamic view of the protein-ligand complex, accounting for the flexibility of both the inhibitor and the enzyme. researchgate.netnih.gov

These computational approaches complement experimental SAR studies by providing a molecular-level understanding of the observed activity, guiding the design of new analogs with improved properties. researchgate.netrjraap.comnih.gov

Comparative Structure-Activity Relationship Analysis with Other NS3/4A Protease Inhibitors

Comparing the SAR of this compound with other NS3/4A protease inhibitors provides valuable insights into the common features and unique aspects of this class of antivirals. Other approved and investigational NS3/4A inhibitors include telaprevir, boceprevir (B1684563), simeprevir, grazoprevir, paritaprevir, asunaprevir, danoprevir, and glecaprevir (B607649). researchgate.netmedchemexpress.comulb.ac.be

While there are structural differences among these inhibitors (e.g., linear vs. macrocyclic), they all target the same NS3/4A protease active site and share some common pharmacophoric elements. nih.govulb.ac.be Comparative SAR analysis reveals that certain regions of the inhibitor structure are critical for interacting with conserved residues in the active site, while other regions can be modified to improve potency, broaden genotype coverage, or address resistance mutations. researchgate.netnih.gov

Preclinical Pharmacodynamic and Mechanistic Pharmacokinetic Considerations

Molecular Determinants of Drug-Target Interaction Kinetics (Pharmacodynamics)

In Vitro Assessments of Metabolic Stability and Drug-Metabolizing Enzyme Interactions

Metabolic stability is a critical pharmacokinetic property that assesses how susceptible a compound is to biotransformation by enzymes, primarily in the liver srce.hrnih.govnuvisan.comif-pan.krakow.pl. In vitro methods, such as incubating the drug candidate with liver microsomes or hepatocytes, are commonly used to determine metabolic stability, typically expressed as in vitro half-life (t1/2) or intrinsic clearance (CLint) srce.hrnuvisan.comif-pan.krakow.plthermofisher.com. These parameters help predict in vivo pharmacokinetic behavior like bioavailability and half-life srce.hrif-pan.krakow.pl.

Drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes, play a major role in phase I metabolism, while enzymes like UDP-glucuronosyltransferases (UGTs) are involved in phase II conjugation reactions srce.hropenaccessjournals.compharmacologyeducation.orgoptibrium.com. Interactions with these enzymes, such as inhibition or induction, can lead to significant drug-drug interactions openaccessjournals.comif-pan.krakow.plpharmacologyeducation.orgnih.govmdpi.comnih.gov. Assessing these interactions in vitro early in development is crucial to estimate the risk of such interactions in a clinical setting nih.govif-pan.krakow.plmdpi.com.

While specific in vitro metabolic stability data or detailed drug-metabolizing enzyme interaction profiles for Furaprevir were not extensively detailed in the provided search results, these assessments are standard preclinical evaluations for NCEs like this compound to understand their metabolic fate and potential for interactions srce.hrnih.govnuvisan.comif-pan.krakow.pl. The development of this compound as an HCV protease inhibitor implies that such studies would have been conducted to characterize its metabolic profile and interactions with key hepatic enzymes taigenbiotech.comacs.org.

Theoretical Aspects of Membrane Permeability and Cellular Accumulation in In Vitro Models

In vitro models are widely used to assess membrane permeability and predict in vivo absorption potential creative-biolabs.comeurofinsdiscovery.comconicet.gov.armdpi.com. Assays such as the Parallel Artificial Membrane Permeability Assay (PAMPA) and cell-based assays using cell lines like Caco-2, which mimic the intestinal barrier, are standard tools creative-biolabs.comeurofinsdiscovery.comconicet.gov.ar. These models help to understand the extent and mechanisms of drug transport across biological membranes creative-biolabs.comeurofinsdiscovery.comconicet.gov.ar.

Cellular accumulation refers to the concentration of a drug within cells, which can be influenced by passive permeability, active transport mechanisms (including influx and efflux transporters), and intracellular binding eurofinsdiscovery.commdpi.comnih.gov. Efflux transporters like P-glycoprotein (P-gp), BCRP, and MRPs can limit intracellular drug concentrations by actively pumping drugs out of cells eurofinsdiscovery.commdpi.comnih.gov. In vitro studies assessing cellular accumulation in relevant cell lines, sometimes in the presence of transport inhibitors, can provide insights into the role of transporters in the drug's disposition nih.gov.

Theoretical aspects, such as the physicochemical properties of the compound like lipophilicity (logP/logD) and pKa, are important determinants of membrane permeability and can be used in conjunction with in vitro models to understand and predict cellular transport optibrium.comconicet.gov.ar. While specific data on this compound's membrane permeability and cellular accumulation in in vitro models were not prominently featured in the search results, these are fundamental preclinical assessments for orally administered drugs and protease inhibitors to understand their absorption and tissue distribution characteristics creative-biolabs.comeurofinsdiscovery.comnih.gov.

Computational Predictions of Absorption and Distribution Characteristics Relevant to Chemical Design

Computational methods, often referred to as in silico tools, play an increasingly important role in predicting ADME (Absorption, Distribution, Metabolism, and Excretion) properties of drug candidates early in the discovery process researchgate.netbiosolveit.demdpi.comarxiv.orgnih.govmdpi.comnih.govresearchgate.net. These methods utilize the chemical structure of a compound to estimate various pharmacokinetic parameters, helping to prioritize compounds with favorable profiles and guide chemical design researchgate.netbiosolveit.demdpi.comarxiv.orgnih.govnih.gov.

Computational predictions of absorption often consider factors like solubility, permeability, and potential for efflux transport optibrium.commdpi.com. Models can estimate parameters such as human intestinal absorption (HIA) mdpi.commdpi.com. For distribution, computational tools can predict properties like plasma protein binding (PPB) and tissue distribution optibrium.commdpi.com.

These in silico approaches can range from simple rule-based methods correlating structural elements with properties to more complex machine learning algorithms trained on large datasets of experimental ADME data biosolveit.denih.govresearchgate.net. By integrating computational predictions with experimental data, researchers can refine models and gain crucial insights into a compound's bioavailability and systemic exposure researchgate.netnih.govmdpi.comnih.gov. The use of computational tools allows for the assessment of a compound's ADME profile before synthesis and experimental testing, facilitating targeted molecular modifications to optimize drug-like properties researchgate.netbiosolveit.denih.gov. While specific computational predictions for this compound were not detailed in the search results, the application of such methods is a standard practice in modern drug discovery for compounds like HCV protease inhibitors to inform chemical design and predict absorption and distribution characteristics researchgate.netbiosolveit.demdpi.comarxiv.orgnih.gov.

Future Research Directions and Unmet Needs in Furaprevir Research

Exploration of Pan-Genotypic Efficacy at the Molecular and Biochemical Levels

Achieving pan-genotypic efficacy is a critical goal for direct-acting antiviral (DAA) regimens to simplify treatment and address the global diversity of HCV genotypes. mdpi.comhepcguidelines.org.aumdpi.com While newer protease inhibitors like glecaprevir (B607649) have demonstrated pan-genotypic activity, the structural basis for this broad effectiveness at the molecular level has been a subject of investigation. nih.gov Future research concerning Furaprevir, or novel compounds building upon its structural class, could delve deeper into the molecular and biochemical interactions that govern activity across different HCV genotypes. This would involve detailed structural studies, such as co-crystallography of this compound or its analogues bound to NS3/4A proteases from various genotypes, to understand the binding modes and identify potential differences in interactions. Biochemical assays could further elucidate enzyme kinetics and inhibition profiles against a panel of recombinant proteases representing the major HCV genotypes and subtypes. Such studies are essential to explain observed differences in potency against various genotypes and to inform the design of inhibitors with truly pan-genotypic coverage. Understanding the impact of polymorphisms and sequence variations outside the active site on protease structure, activity, or inhibition is also a relevant area for molecular and biochemical exploration. nih.gov

Development of Novel Analogues with Improved Resistance Profiles

Viral resistance remains a significant challenge in antiviral therapy, driven by the rapid mutation rates of viruses like HCV. mdpi.comfrontiersin.orgnih.govbjid.org.br Mutations in the NS3/4A protease can lead to reduced susceptibility to inhibitors. Future research should focus on the development of novel analogues of this compound designed to overcome existing resistance-associated substitutions (RASs) and to minimize the development of new ones. This involves medicinal chemistry efforts to synthesize compounds with modified structures that maintain potent inhibitory activity against both wild-type and common resistant variants of the NS3/4A protease. In vitro selection studies could be employed to identify resistance profiles of novel analogues and compare them to that of this compound. Detailed biochemical and structural analyses of how these novel compounds interact with resistant protease variants would provide insights into the mechanisms of overcoming resistance. The identification of novel genetic mutations linked to drug resistance in other contexts highlights the ongoing need to develop compounds with robust resistance profiles. lungcancerstoday.com

Integration with Emerging Antiviral Research Paradigms and Modalities

The field of antiviral drug discovery is continuously evolving with the emergence of new research paradigms and therapeutic modalities. nih.govnih.govfrontiersin.org Future research involving this compound or its successors could explore integration with these newer approaches. This might include investigating combination strategies with inhibitors targeting different viral proteins (e.g., NS5A, NS5B) or even host factors essential for viral replication. nih.gov Exploring novel delivery methods or formulations for this compound could also fall under this umbrella. Furthermore, the potential of repurposing existing drugs or exploring natural products with antiviral properties in combination with protease inhibitors represents an emerging paradigm. mdpi.comnih.gov While this compound is a synthetic compound, understanding its activity in the context of these broader antiviral strategies is crucial.

Q & A

Q. How to interpret conflicting cytotoxicity data across different cell lines in this compound studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.